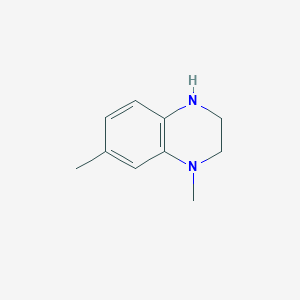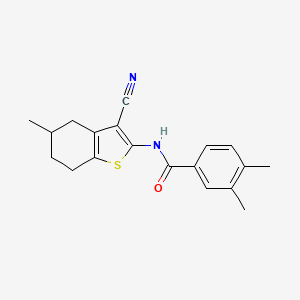![molecular formula C11H12F3N3O B3013156 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol CAS No. 942357-57-5](/img/structure/B3013156.png)
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is closely related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their biological activities and have been studied for their potential use in medicinal chemistry, particularly as antiproliferative agents against various cancer cell lines .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For example, paper describes the synthesis of 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines by condensing 2-acetyl benzimidazoles with different aromatic aldehydes. Although the specific synthesis of "this compound" is not detailed, it is likely that a similar synthetic route could be employed, starting from a suitable o-phenylenediamine precursor and introducing the trifluoromethyl group at an appropriate stage.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The structure of a related compound, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was determined by X-ray diffraction, revealing a planar, conjugated, and aromatic system . This suggests that "this compound" would also exhibit a planar structure around the benzimidazole moiety, which could influence its biological activity.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and oxidation. The specific chemical reactions of "this compound" would depend on the functional groups present in the molecule. The amino group could be involved in the formation of hydrogen bonds or act as a nucleophile in substitution reactions, while the hydroxyl group could be involved in esterification or etherification reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group in "this compound" would likely increase its lipophilicity, which could affect its solubility and permeability across biological membranes. The compound's crystal structure, as seen in related compounds, could exhibit hydrogen bonding and π-π stacking interactions, which may impact its stability and solid-state properties .
科学的研究の応用
Tuberculostatic Activity
- 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol and its analogs have demonstrated moderate tuberculostatic activity. This discovery is significant for the development of new treatments for tuberculosis (Shchegol'kov et al., 2013).
Inhibition of Interleukin-5
- The compound has been evaluated for its ability to inhibit Interleukin-5 (IL-5), a cytokine involved in allergic responses and asthma. Its analogs have shown potent inhibitory activity, which could have implications in the treatment of allergic and asthmatic conditions (Boggu et al., 2019).
Applications in Coordination Chemistry
- The compound has been used in the synthesis of zinc complexes derived from 2-(aminomethyl)benzimidazole. These complexes have potential applications in coordination chemistry and material science (Patricio-Rangel et al., 2019).
Antiviral Properties
- Alkylated benzimidazole derivatives, including those related to this compound, have shown promising antiviral properties against HIV and the Yellow Fever Virus (YFV). This suggests potential use in antiviral drug development (Srivastava et al., 2020).
Fluorescence Applications
- Derivatives of benzimidazole, including those structurally similar to the title compound, have been explored for their potential in fluorescence applications. This research contributes to the field of molecular imaging and diagnostics (Wei et al., 2006).
Antifungal Activity
- Certain derivatives of benzimidazole, structurally related to the compound , have been designed as antifungal agents. This indicates potential applications in the treatment and management of fungal infections (Lebouvier et al., 2020).
Synthesis of Trifluoromethyl Transfer Agents
- The compound has been used in the preparation of trifluoromethyl transfer agents, which are valuable in various organic synthesis processes (Eisenberger et al., 2012).
作用機序
Target of Action
The primary target of the compound 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms, such as hydrogen bonding . The trifluoromethyl group (-CF3) attached to the benzimidazole ring could potentially enhance the compound’s potency towards its target by lowering the pKa of the cyclic carbamate .
Biochemical Pathways
Benzimidazoles are involved in a wide range of biochemical processes . The specific pathways affected by this compound would depend on its primary target and mode of action.
特性
IUPAC Name |
3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)10-16-8-6-7(15)2-3-9(8)17(10)4-1-5-18/h2-3,6,18H,1,4-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQSNBSLUEZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

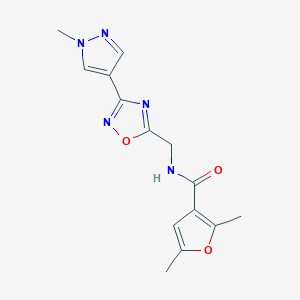
![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)
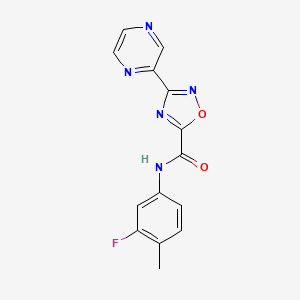
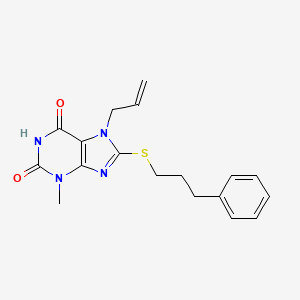

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)
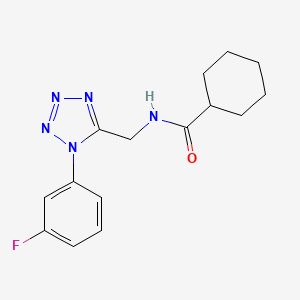
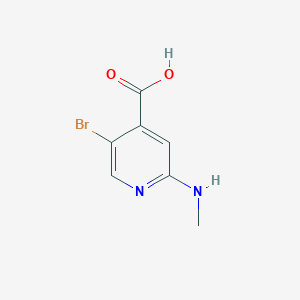
![3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B3013087.png)
